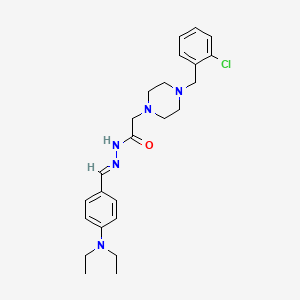
2-Ethoxy-4-(2-((3-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-4-(2-((3-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate is a complex organic compound with the molecular formula C26H26N2O6 and a molecular weight of 462.507 g/mol . This compound is part of a collection of rare and unique chemicals used primarily in early discovery research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. industrial synthesis would generally involve scaling up the laboratory procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethoxy-4-(2-((3-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst or nucleophiles (e.g., OH-) in aqueous conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated compounds.
Applications De Recherche Scientifique
2-Ethoxy-4-(2-((3-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate is primarily used in early discovery research . Its applications span various fields, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action for 2-Ethoxy-4-(2-((3-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate is not well-documented. compounds with similar structures often interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The pathways involved may include inhibition or activation of these targets, leading to various biological outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Ethoxy-4-(2-((2-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
- 2-Ethoxy-4-(2-((4-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
- 2-Ethoxy-4-(2-((3-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
Uniqueness
2-Ethoxy-4-(2-((3-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate is unique due to its specific structural configuration, which may confer distinct chemical and biological properties compared to its analogs
Propriétés
Numéro CAS |
765286-91-7 |
|---|---|
Formule moléculaire |
C26H26N2O6 |
Poids moléculaire |
462.5 g/mol |
Nom IUPAC |
[2-ethoxy-4-[(E)-[[2-(3-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C26H26N2O6/c1-4-32-24-15-19(16-27-28-25(29)17-33-22-7-5-6-18(2)14-22)8-13-23(24)34-26(30)20-9-11-21(31-3)12-10-20/h5-16H,4,17H2,1-3H3,(H,28,29)/b27-16+ |
Clé InChI |
KVUUXKRWPATVOD-JVWAILMASA-N |
SMILES isomérique |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC=CC(=C2)C)OC(=O)C3=CC=C(C=C3)OC |
SMILES canonique |
CCOC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=CC(=C2)C)OC(=O)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B12025958.png)
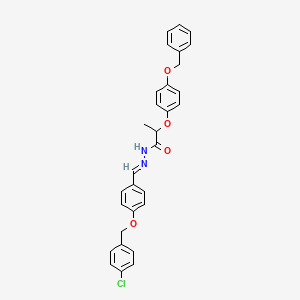
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(2-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12025963.png)

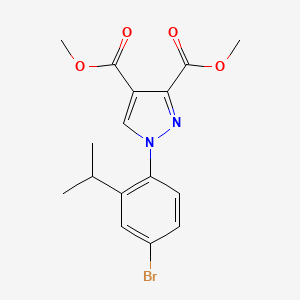
![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]acetohydrazide](/img/structure/B12025975.png)
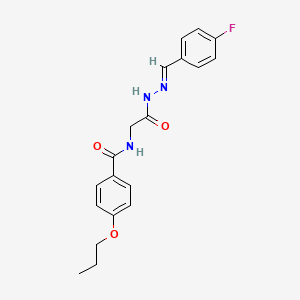
![3-((5E)-5-{2-[(4-Chlorobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid](/img/structure/B12025985.png)
![N-[(E)-(2-ethoxyphenyl)methylideneamino]tetradecanamide](/img/structure/B12025987.png)
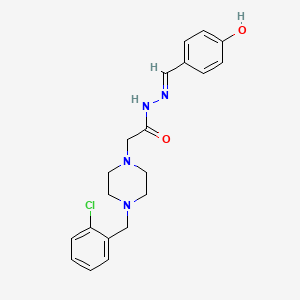
![3-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12026005.png)
![N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B12026011.png)
